

Lerociclib mechanism of action CDK4/6 inhibitor

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Compound Focus: Lerociclib

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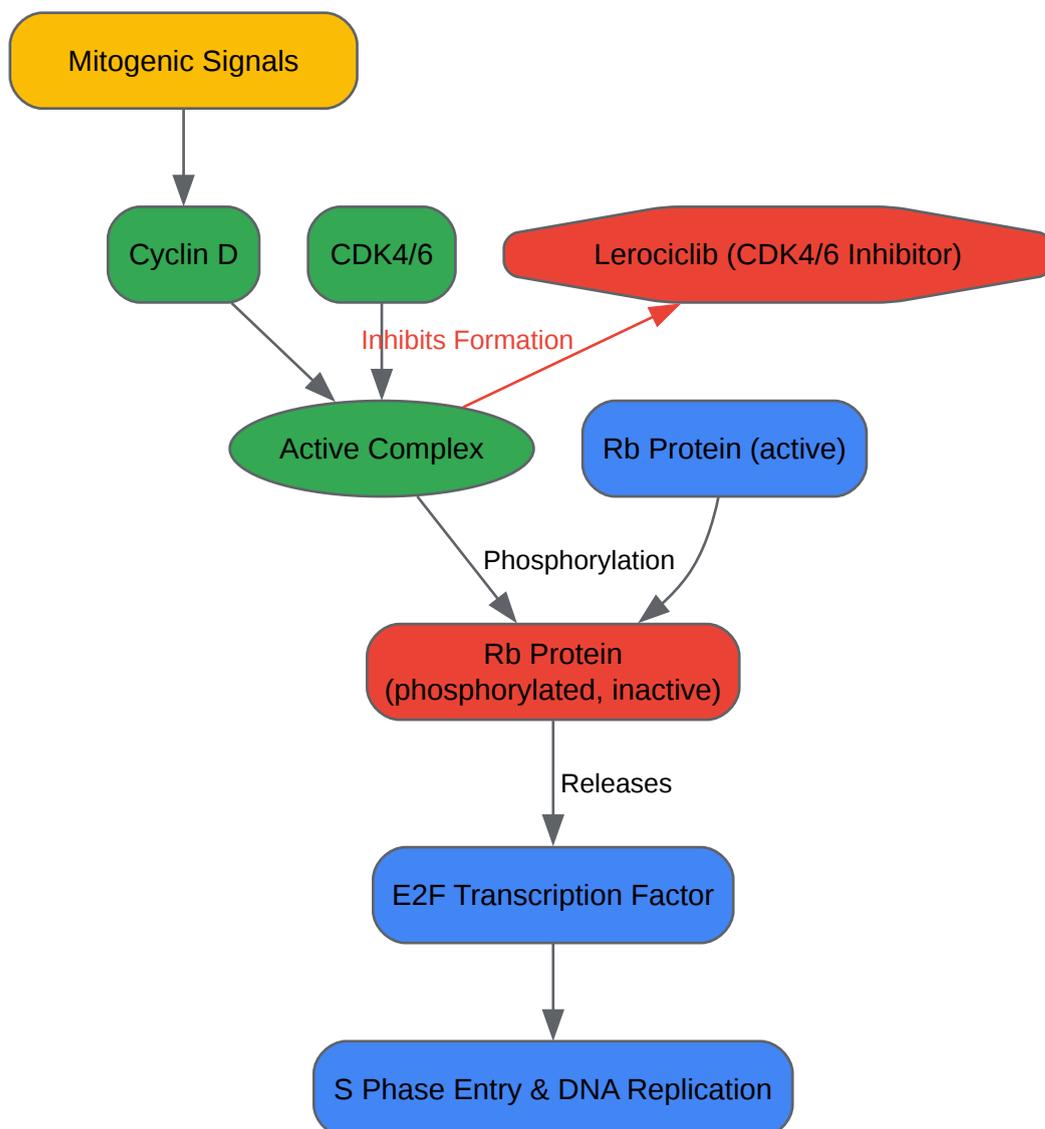
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Core Mechanism of Action

Lerociclib (also known as G1T38) is a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. Its primary mechanism is to disrupt the **CDK4/6-cyclin D-Rb-E2F signaling pathway**, a critical regulator of the cell cycle's transition from the G1 phase to the S phase [1] [2].

The diagram below illustrates this targeted pathway and the point of inhibition.



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In many cancers, this pathway is hyperactive, leading to uncontrolled cell proliferation [3] [4]. By inhibiting CDK4/6, **lerociclib** prevents Rb phosphorylation, leading to:

- **Cell cycle arrest** in the G1 phase [1] [2].
- **Inhibition of DNA replication** and cancer cell proliferation [1].
- **Reduced tumor growth** as cells are unable to progress through the cell cycle [1].

Quantitative Activity and Preclinical Evidence

Early-stage research, primarily from preclinical models, demonstrates **lerociclib**'s bioactivity. The table below summarizes key experimental data on its effects in sarcoma models [1].

Experimental Model	Cell Lines / PDXs Tested	Treatment Effects of Lerociclib
Viability & Proliferation (2D Culture)	U-2 OS, MG-63, COA30, COA79	Induced cell cycle arrest; decreased proliferation and viability [1].
3D Bioprinted Microtumors	U-2 OS, MG-63, COA79	Decreased sarcoma cell viability ex vivo [1].
Other Phenotypic Effects	U-2 OS, MG-63, COA30, COA79	Reduced cell motility and stemness [1].

Detailed Experimental Protocols from Preclinical Studies

The following methodologies are compiled from a preclinical study investigating **lerociclib** in pediatric sarcomas [1].

- Cell Lines and Culture:** Established sarcoma cell lines (U-2 OS, MG-63) and Patient-Derived Xenograft (PDX) cells (COA30, COA79) were used. U-2 OS and MG-63 were cultured in McCoy's 5A and MEM medium, respectively, supplemented with 10% FBS and antibiotics. PDX-derived cells were maintained in neurobasal medium with growth factors (EGF and FGF) [1].
- Viability Assay (MTS):** Cells were seeded in 96-well plates and treated with **lerociclib**. After 72 hours, cell viability was assessed using the MTS assay, which measures the metabolic activity of viable cells [1].
- Proliferation Assay (BrdU):** Cell proliferation was measured using the bromodeoxyuridine (BrdU) assay. Cells were treated with **lerociclib** for 24 hours, pulsed with BrdU, and its incorporation into newly synthesized DNA was quantified [1].
- Cell Cycle Analysis:** Treated cells were fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases (G0/G1, S, G2/M) [1].
- Western Blotting:** Protein lysates from treated cells were subjected to Western blotting to confirm target engagement. Membranes were probed with antibodies against CDK4, CDK6, Rb, and phospho-Rb (Ser780) [1].

- **3D Biotumor Assay:** Sarcoma cells were mixed with bioink and 3D bioprinted into microtumors. These biotumors were then treated with **lerociclib**, and viability was assessed over time to model drug effects in a more in vivo-like environment [1].

Clinical Context and Comparison with Other CDK4/6 Inhibitors

Lerociclib is positioned as a potential successor to earlier-generation CDK4/6 inhibitors. The table below compares it with the three FDA-approved agents [4] [5].

Inhibitor Name	IC ₅₀ (nM) CDK4/CDK6	Key Clinical Distinctions	Primary Approved Indication
Lerociclib	Information missing from search results	Improved safety profile; reduced myelosuppression; continuous dosing [1].	Investigational
Palbociclib	11 / 15 [4]	Higher incidence of neutropenia; 21-day on/7-day off schedule [4].	HR+/HER2- Breast Cancer
Ribociclib	10 / 39 [4]	Associated with gastrointestinal and hepatic toxicity [4].	HR+/HER2- Breast Cancer
Abemaciclib	2 / 9.9 [4]	Can cross blood-brain barrier; different toxicity profile (diarrhea); continuous dosing [4].	HR+/HER2- Breast Cancer

Clinical trials are exploring **lerociclib** in specific contexts:

- A phase I trial in lung cancer combining **lerociclib** with osimertinib reported a low incidence of dose-limiting neutropenia, supporting its improved tolerability [1].
- An ongoing phase II clinical trial is evaluating **lerociclib** in combination with fulvestrant for breast cancer [1] [2].

Current Status and Future Directions

As an investigational drug, **lerociclib** is not yet approved for clinical use. Current research focuses on:

- **Expanding therapeutic applications:** Preclinical data shows efficacy in pediatric sarcoma models, suggesting potential beyond breast cancer [1].
- **Overcoming resistance:** Newer inhibitors like **lerociclib** are being developed to address resistance and toxicity issues associated with earlier CDK4/6 inhibitors [1] [4].

For the most current information on clinical trial status and results, checking clinical trial registries such as ClinicalTrials.gov is recommended.

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